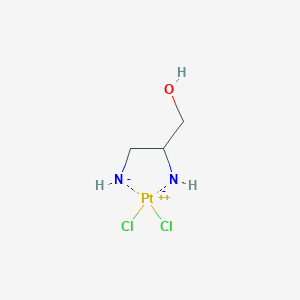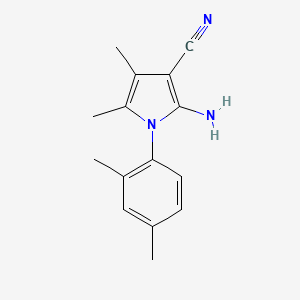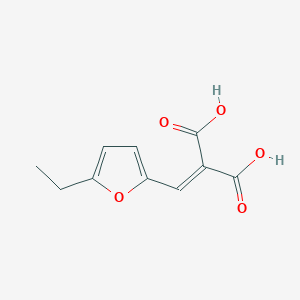
2-((5-Ethylfuran-2-yl)methylene)malonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-Ethylfuran-2-yl)methylene)malonic acid is an organic compound that belongs to the class of malonic acid derivatives. This compound is characterized by the presence of a furan ring substituted with an ethyl group and a methylene bridge connecting it to the malonic acid moiety. The unique structure of this compound makes it an interesting subject of study in organic chemistry and various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Ethylfuran-2-yl)methylene)malonic acid typically involves the malonic ester synthesis. This process includes the following steps :
Deprotonation: The malonic ester is deprotonated using a weak base such as sodium ethoxide to form an enolate.
Alkylation: The enolate undergoes an SN2 reaction with an alkyl halide, in this case, 5-ethylfuran-2-ylmethyl halide, to form a new carbon-carbon bond.
Hydrolysis: The ester is hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.
Decarboxylation: Heating the carboxylic acid results in decarboxylation, forming the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-((5-Ethylfuran-2-yl)methylene)malonic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The methylene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium ethoxide.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced forms of the compound with hydrogenated furan rings.
Substitution: Substituted malonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-((5-Ethylfuran-2-yl)methylene)malonic acid has several applications in scientific research, including :
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-((5-Ethylfuran-2-yl)methylene)malonic acid involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, an electrophile in addition reactions, and a ligand in coordination chemistry. Its unique structure allows it to participate in a wide range of chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((5-Methylfuran-2-yl)methylene)malonic acid
- 2-((5-Phenylfuran-2-yl)methylene)malonic acid
- 2-((5-Benzylfuran-2-yl)methylene)malonic acid
Uniqueness
2-((5-Ethylfuran-2-yl)methylene)malonic acid is unique due to the presence of the ethyl group on the furan ring, which influences its reactivity and properties.
Eigenschaften
Molekularformel |
C10H10O5 |
|---|---|
Molekulargewicht |
210.18 g/mol |
IUPAC-Name |
2-[(5-ethylfuran-2-yl)methylidene]propanedioic acid |
InChI |
InChI=1S/C10H10O5/c1-2-6-3-4-7(15-6)5-8(9(11)12)10(13)14/h3-5H,2H2,1H3,(H,11,12)(H,13,14) |
InChI-Schlüssel |
NGWXDAHWOHJMGI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(O1)C=C(C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Difluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873213.png)
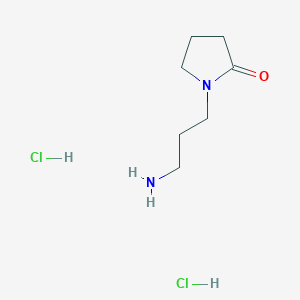
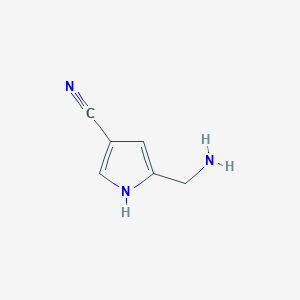
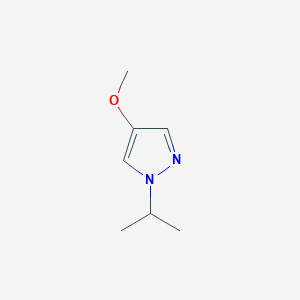


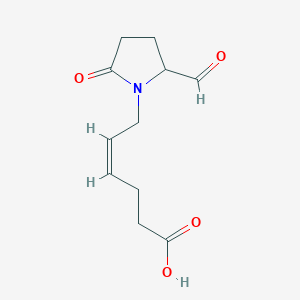
![5-(6-Methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873266.png)
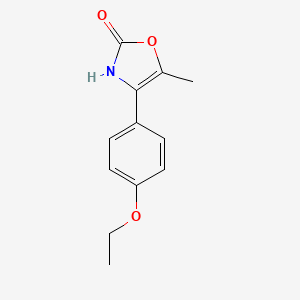
![1-(4-Mercaptobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12873275.png)
![2-(Carboxy(hydroxy)methyl)-7-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12873285.png)
